molecular formula C9H11Cl B093460 1-Chloro-3-phenylpropane CAS No. 104-52-9

1-Chloro-3-phenylpropane

Cat. No.: B093460
CAS No.: 104-52-9
M. Wt: 154.63 g/mol
InChI Key: XZBXAYCCBFTQHH-UHFFFAOYSA-N
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Description

1-Chloro-3-phenylpropane, also known as this compound, is an organic compound with the molecular formula C9H11Cl. It is a colorless to light yellow liquid with a molecular weight of 154.64 g/mol. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-phenylpropane can be synthesized through the reaction of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of propylbenzene. This process involves the reaction of propylbenzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction is carefully monitored to control the degree of chlorination and to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-phenylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-3-phenylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

1-Chloro-3-phenylpropane can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific positioning of the chlorine atom on the third carbon of the propyl chain, which influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

3-chloropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBXAYCCBFTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10146206
Record name (3-Chloropropyl)benzene
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Molecular Weight

154.63 g/mol
Source PubChem
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CAS No.

104-52-9
Record name 1-Chloro-3-phenylpropane
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Record name (3-Chloropropyl)benzene
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Record name 1-Chloro-3-phenylpropane
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Record name (3-Chloropropyl)benzene
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Record name (3-chloropropyl)benzene
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Record name (3-CHLOROPROPYL)BENZENE
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Synthesis routes and methods

Procedure details

The rates of reaction of LiCl with glycol-containing sulfonate esters 2 were compared with their corresponding ortho-methylcarboxyphenyl sulfonates 3 and tosylates 4 (Table 1). In each case, substrates 2 reacted significantly faster than sulfonates 3. For example, the NALG derivative of 3-phenyl propanol (2a) reacted with LiCl to give 3-phenylpropyl chloride in 0.5 h and in 98% yield which was over 8 times faster than the reaction with the electronically similar 3a (Table 1, entries 1 and 2). Comparing the rates of reaction of 3a with 4a (entry 3) seems to indicate that the ortho-positioned ester of 3a confers a 4 to 5 fold rate enhancement. Thus, it is an advantage of the invention that the diethylene glycol unit of 2a is responsible for the additional 8 fold chloride addition rate enhancement of 2a relative to 3a. Furthermore, when the diethylene glycol unit of 2a was replaced with a linear hydrocarbon chain as in 5a (the hydrocarbon equivalent of the diethylene glycol unit of 2a), the substrate behaved similar to methyl ester derivative 3a (compare entries 2 and 4). Methylcarboxyphenyl sulfonates of secondary alcohols analogous to 3a were prepared (3b and 3c), however, these substrates failed to give the corresponding alkyl chloride product when reacted with LiCl. Instead, numerous unidentified side products were observed. Thus the chlorination rates of diethylene glycol-containing NALG derivatives of 1-phenyl-2-propanol and 4-decanol (2b and 2c) were compared with their corresponding tosylates 4b and 4c (entries 5-8). In both cases a significant rate enhancement was observed. For example tosylate 4c gave only a 5% conversion to the alkyl chloride after 24 h while NALG 2c gave the chloride product in 96% yield after only 6 hours (compare entries 7 and 8).
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ortho-methylcarboxyphenyl sulfonates
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sulfonates
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of (3-Chloropropyl)benzene?

A1: (3-Chloropropyl)benzene serves as a versatile reagent in organic synthesis. Its reactivity stems from the presence of the chlorine atom, which can readily participate in substitution reactions. For instance, it can react with adenine in dimethylformamide to yield 3-substituted adenine derivatives. [] Additionally, it can be employed to alkylate 1-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one, leading to the formation of precursors for potential radiolabeling. []

Q2: Can you illustrate a specific synthesis pathway where (3-Chloropropyl)benzene plays a crucial role?

A2: Certainly! One example involves the multi-step synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione. [] Initially, (3-Chloropropyl)benzene undergoes Friedel-Crafts acylation with phenylacetyl chloride, yielding 1-[4-(3-chloropropyl)phenyl]-2-phenyl-1-ethanone. This intermediate is then subjected to oxidation with SeO2, producing 1-[4-(3-chloropropyl)phenyl]-2-phenylethanedione. Further transformations of the benzylic methylene group in this compound, through bromination, acetylation, and hydrolysis, ultimately lead to the desired final product.

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